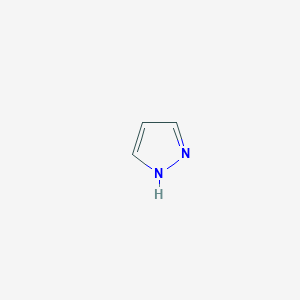

Pyrazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2/c1-2-4-5-3-1/h1-3H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKZEGDFNFYCGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

105809-46-9 | |

| Record name | 1H-Pyrazole, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105809-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2059774 | |

| Record name | Pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with an odor like pyridine; [Merck Index] Colorless crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Pyrazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17016 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.19 [mmHg] | |

| Record name | Pyrazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17016 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

288-13-1 | |

| Record name | Pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02757 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | pyrazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrazole | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QD5KJZ7ZJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Pyrazole Derivatives

Classical and Foundational Cyclization and Condensation Strategies

Classical synthetic routes to pyrazoles are typically based on the cyclization and condensation of readily available starting materials, often facilitated by acid catalysis. These foundational methods have historically been crucial for the preparation of numerous pyrazole compounds.

Knorr this compound Synthesis and Related Cyclocondensation Reactions

The Knorr this compound synthesis is a prominent classical method for the preparation of pyrazoles, involving the reaction between a hydrazine (B178648) or its derivatives and a 1,3-dicarbonyl compound under acidic conditions. slideshare.netjk-sci.comslideshare.netname-reaction.com The generally accepted mechanism involves the acid-catalyzed formation of an imine from the hydrazine and one of the carbonyl groups of the 1,3-dicarbonyl compound. slideshare.netjk-sci.comslideshare.netname-reaction.com Subsequently, the second nitrogen atom of the hydrazine moiety undergoes an intramolecular attack on the remaining carbonyl group, leading to the formation of a second imine. jk-sci.comslideshare.netname-reaction.com A final deprotonation step results in the formation of the aromatic this compound ring. jk-sci.comslideshare.netname-reaction.com The regiochemical outcome of the Knorr synthesis can be influenced by the substituents present on both the 1,3-dicarbonyl compound and the hydrazine. rsc.org

Related cyclocondensation reactions similarly construct the this compound ring through the reaction of a bidentate nucleophile, such as hydrazine, with a carbon synthon possessing two electrophilic centers in a 1,3-relationship. nih.gov

Reactions Involving 1,3-Dicarbonyl Compounds and Hydrazines

The reaction between 1,3-dicarbonyl compounds and hydrazines stands as a leading method for the synthesis of substituted pyrazoles. nih.gov This cyclocondensation involves the nucleophilic addition of the hydrazine nitrogen atoms to the carbonyl carbons of the 1,3-dicarbonyl compound. nih.gov Depending on the specific reactants and reaction conditions, this reaction can directly afford pyrazoles or proceed via the initial formation of pyrazolines, which are subsequently oxidized to the aromatic this compound products. beilstein-journals.org For example, a method involving the in situ generation of 1,3-diketones from ketones and acid chlorides, followed by reaction with hydrazine, has been reported to provide pyrazoles in good to excellent yields. mdpi.com

Multicomponent reactions utilizing 1,3-dicarbonyl compounds, aldehydes, and hydrazines have also been developed, offering efficient routes to polyfunctionalized pyrazoles. organic-chemistry.org These reactions often proceed through a cascade of steps, including Knoevenagel condensation and subsequent cyclization. organic-chemistry.org

This compound Formation from Vinyl Ketones and Vinyl Ketones with Leaving Groups

Alpha,beta-unsaturated carbonyl compounds, including vinyl ketones, serve as valuable starting materials for this compound synthesis through reactions with hydrazines. nih.govbeilstein-journals.org The Michael addition of hydrazines to α,β-unsaturated carbonyl compounds, followed by cyclocondensation, is a common method for synthesizing pyrazolines. beilstein-journals.org These pyrazolines can then be readily oxidized to the corresponding aromatic pyrazoles. beilstein-journals.org

In cases where the α,β-unsaturated carbonyl compounds contain a suitable leaving group at the beta position, aromatization can occur directly via elimination under redox-neutral conditions. beilstein-journals.org For instance, the reaction of α,β-unsaturated carbonyl compounds with tosylhydrazine under alkaline conditions allows the tosyl group to act as a leaving group, leading directly to the formation of pyrazoles. beilstein-journals.org

Modern and Catalytic Approaches in this compound Synthesis

Modern synthetic strategies for pyrazoles frequently employ catalytic systems to improve reaction efficiency, control selectivity, and promote more sustainable processes. These approaches encompass the use of transition metal catalysts, organocatalysts, and biocatalysts.

Transition-Metal Catalyzed this compound Synthesis (e.g., Silver-catalyzed, Copper-mediated, Rhodium-catalyzed, Nickel-based Heterogeneous Catalysis)

Transition metal catalysis has become a significant tool in this compound synthesis, enabling various transformations such as cycloadditions and C-H functionalization reactions. organic-chemistry.orgresearchgate.netresearchgate.netrsc.org

Silver-catalyzed reactions have been developed for this compound synthesis, including [3+2] cycloaddition protocols. organic-chemistry.orgnih.govchinesechemsoc.orgthieme-connect.comresearchgate.net A silver-mediated [3+2] cycloaddition between N-isocyanoiminotriphenylphosphorane and terminal alkynes, for example, provides access to monosubstituted pyrazoles under mild reaction conditions. organic-chemistry.orgnih.govthieme-connect.comresearchgate.net Silver catalysis has also been applied to the cycloaddition of dicyanoalkenes with trifluorodiazoethane, allowing for the construction of pyrazoles bearing both trifluoromethyl and cyano substituents. chinesechemsoc.org

Copper-mediated or catalyzed reactions are also utilized in the synthesis of pyrazoles. An efficient copper-catalyzed condensation reaction for this compound synthesis has been reported to proceed under acid-free conditions. organic-chemistry.org Copper catalysis is also effective in aerobic oxidative cyclization reactions of β,γ-unsaturated hydrazones, yielding this compound derivatives. organic-chemistry.org

Rhodium-catalyzed methods offer routes to pyrazoles, including applications in multicomponent synthesis. rsc.org Ruthenium catalysis has been reported for the regioselective synthesis of pyrazoles from 1,3-diols and alkyl hydrazines through acceptorless dehydrogenative coupling. organic-chemistry.orgresearchgate.net

Nickel-based heterogeneous catalysis provides an environmentally benign method for the one-pot synthesis of pyrazoles. sciforum.netmdpi.comresearchgate.netresearchgate.net These catalysts facilitate the condensation of hydrazines with ketone and aldehyde derivatives at room temperature, often resulting in good to excellent yields and offering the advantage of catalyst recyclability. sciforum.netmdpi.comresearchgate.net Nickel pyrazolate has also been employed in an on-surface synthetic strategy for the preparation of nickel/nickel oxide hybrid materials. researcher.life

Organocatalysis and Biocatalysis in this compound Derivative Formation

Organocatalysis and biocatalysis represent alternative and often more sustainable approaches to the synthesis of this compound derivatives. While detailed information on biocatalysis for this compound formation was not extensively covered in the provided sources, organocatalytic methods are an active area of research. Organocatalysis can offer benefits such as milder reaction conditions and a reduced environmental footprint compared to some metal-catalyzed processes. Research in this domain focuses on developing efficient organocatalytic systems for the construction of the this compound ring and its functionalized derivatives. jk-sci.com

Hypervalent Iodine-Based Reagents in this compound Synthesis

Hypervalent iodine (HVI) reagents have emerged as valuable tools in organic synthesis due to their low toxicity, ready availability, and ease of handling, offering an alternative to traditional toxic reagents. chim.itnih.gov In the context of this compound synthesis, HVI reagents have been employed in various transformations. For instance, a metal-free approach for the synthesis of 4-thio/seleno-cyanated pyrazoles from 4-unsubstituted pyrazoles utilizes PhICl₂ as the hypervalent iodine oxidant and NH₄SCN/KSeCN as the thio/selenocyanogen sources. beilstein-journals.org This method is proposed to involve the in situ generation of reactive thio/selenocyanogen chloride, followed by electrophilic thio/selenocyanation of the this compound ring. beilstein-journals.org

Another application involves the synthesis of 3-trifluoromethyl pyrazoles through a successive trifluoromethylation/cyclization sequence of α,β-alkynic hydrazones under transition metal-free conditions using a hypervalent iodine reagent. chim.itmdpi.com This method has been found to be robust and has been successfully applied in the synthesis of complex molecules. chim.it Furthermore, HVI reagents have been utilized in the synthesis of this compound-tethered isoxazole (B147169) derivatives via [3+2]-cycloaddition reactions. arkat-usa.org

Green Chemistry Principles and Sustainable Synthesis of Pyrazoles

The principles of green chemistry advocate for the design of chemical products and processes that minimize or eliminate the use and generation of hazardous substances, promoting sustainability and environmental protection. eurekaselect.comjetir.org In the synthesis of this compound derivatives, the adoption of green chemistry principles has led to the development of various environmentally friendly methodologies that offer advantages over conventional methods, such as reduced reaction times, higher yields, and minimized waste generation. sciensage.inforesearchgate.netdergipark.org.treurekaselect.comrsc.org

Key objectives of green chemistry in this compound synthesis include minimizing or eliminating hazardous substances, designing safer products, reducing waste, using renewable resources, and designing energy-efficient processes. jetir.org

Solvent-Free Reaction Conditions for this compound Synthesis

Solvent-free reaction conditions represent a significant step towards greener synthesis by eliminating or reducing the use of organic solvents, which are often volatile, toxic, and contribute to environmental pollution. eurekaselect.comthieme-connect.comrsc.orgrsc.orgtandfonline.commdpi.com Several solvent-free protocols have been developed for the synthesis of this compound derivatives.

One approach involves the reaction of tosylhydrazones and α,β-unsaturated carbonyl compounds under microwave irradiation and solvent-free conditions to synthesize 3,5-disubstituted-1H-pyrazoles in high yields and short reaction times. mdpi.com Another method utilizes tetrabutylammonium (B224687) bromide (TBAB) as an inexpensive organic ionic salt catalyst at room temperature under solvent-free conditions for the synthesis of this compound derivatives, offering a simple and clean method. tandfonline.comtsijournals.com

Multicomponent reactions (MCRs) under solvent-free conditions are also gaining prominence for their efficiency and sustainability in constructing this compound scaffolds. rsc.orgresearchgate.net These reactions allow for the rapid assembly of target molecules in a single reaction vessel, minimizing the need for purification steps. rsc.orgnih.gov

Aqueous Medium Syntheses of this compound Derivatives

Utilizing water as a reaction medium is a highly desirable green chemistry approach due to its non-polluting nature, abundance, and low cost. researchgate.neteurekaselect.comthieme-connect.comrsc.org Significant efforts have been made to develop water-based synthetic methods for this compound derivatives.

One environmentally friendly protocol involves the condensation of hydrazines or hydrazides with 1,3-diketones in water at room temperature, catalyzed by Amberlyst-70. mdpi.com This method offers a simple reaction workup and utilizes a resinous, non-toxic, and cost-effective heterogeneous catalyst. mdpi.com

Multicomponent reactions in water have also proven valuable for the synthesis of pyrazoles. researchgate.netrsc.org For example, the synthesis of multisubstituted 5-amino pyrazoles has been achieved through three-component condensation reactions of phenyl hydrazines, aldehydes, and malononitrile (B47326) in an aqueous medium using sodium p-toluene sulfonate (NaPTS) as a recyclable catalyst. rsc.org This approach facilitates the dissolution and interaction of reactants in water, increasing the reaction rate. rsc.org Another study reported a taurine-catalyzed multicomponent method for the synthesis of dihydropyrano[2,3-c]pyrazoles in pure water, highlighting the advantage of a green reaction medium. rsc.org

Despite the benefits, the poor solubility of some organic compounds in water can be a challenge, which can be addressed by using surfactants or co-solvent systems. bohrium.com

Microwave-Assisted this compound Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times, increasing yields, and improving selectivity compared to conventional heating methods. dergipark.org.trdergipark.org.trrsc.orgrsc.orgpensoft.neteurekaselect.comresearchgate.netbenthamdirect.com Its application in this compound synthesis aligns with green chemistry principles by enabling energy-efficient processes. dergipark.org.trdergipark.org.trrsc.orgrsc.orgrsc.org

Microwave-assisted synthesis of this compound derivatives has been explored for various reactions. For instance, the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds under microwave irradiation and solvent-free conditions provides 3,5-disubstituted-1H-pyrazoles efficiently. mdpi.com Microwave irradiation has also been used in the synthesis of 4-alkyl-1,3,5-triarylpyrazoles via the oxidation of pyrazolines. mdpi.com

Comparisons between microwave irradiation and conventional heating methods often demonstrate the superiority of microwave assistance in terms of reaction time and yield. researchgate.netrsc.orgrsc.orgnih.govpharmacophorejournal.com For example, in the synthesis of pyrano[2,3-c]pyrazoles, the microwave method produced the desired product in significantly less time and with a higher yield compared to conventional heating. rsc.orgnih.gov

Microwave-assisted synthesis can be performed under solvent-free conditions or in conjunction with green solvents like water or ethanol (B145695). nih.govpensoft.netpharmacophorejournal.com

Ultrasound-Assisted this compound Synthesis

Ultrasound irradiation is another energy-efficient technique that has been applied to enhance organic reactions, including the synthesis of this compound derivatives. researchgate.neteurekaselect.comrsc.orgeurekaselect.comresearchgate.netbenthamdirect.com Ultrasound can accelerate reaction rates, improve yields, and facilitate reactions under milder conditions. rsc.orgasianpubs.org

Ultrasound-assisted synthesis is often used to enhance conventional solvent extraction and can be particularly valuable for processes requiring milder conditions. rsc.orgeurekaselect.comresearchgate.netbenthamdirect.com In the synthesis of this compound derivatives, ultrasound irradiation has been employed in multicomponent reactions. researchgate.netrsc.orgnih.govnih.gov For example, the synthesis of pyrano[2,3-c]pyrazoles has been reported using a catalyst-free multicomponent reaction in a water medium facilitated by ultrasonic irradiation, yielding excellent results. rsc.orgnih.gov

Ultrasound irradiation has also been used in the synthesis of 1,5-disubstituted pyrazoles, where it significantly enhanced the reaction rate and improved yields compared to conventional methods. asianpubs.org

Mechanochemical Approaches for this compound Synthesis

Mechanochemistry, which involves using mechanical force to induce chemical reactions, offers a solvent-free and environmentally friendly approach to synthesis. rsc.orgresearchgate.netrsc.orgresearchgate.netthieme-connect.com Although less frequently employed than microwave or ultrasound techniques, mechanochemical activation presents distinct advantages in terms of sustainability. rsc.orgresearchgate.net

Mechanochemical ball milling has been explored for the synthesis of this compound derivatives, providing a 'greener' way to promote various organic reactions. thieme-connect.com For instance, the synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazines has been achieved using mechanochemical ball milling under solvent-free conditions. thieme-connect.com This method involves grinding the reactants together with stainless steel balls, leading to shorter reaction times and improved yields compared to reactions conducted in organic solvents. thieme-connect.com The workup often involves simple dispersion in water and filtration, further enhancing the green credentials of this approach. thieme-connect.com

Mechanochemical methods align with the principles of green chemistry by avoiding or minimizing the use of solvents and reducing reaction times and energy consumption. rsc.orgresearchgate.net

One-Pot Multicomponent Reactions (MCRs) for Pyrazoles and their Derivatives

One-pot multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of pyrazoles and their derivatives due to their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials. beilstein-journals.org These reactions involve the sequential addition of multiple reagents in a single reaction vessel, minimizing purification steps and reducing waste. rsc.org

A classic approach to this compound synthesis via MCRs involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. beilstein-journals.org This method, first reported by Knorr, can sometimes yield a mixture of regioisomers depending on the substituents on the 1,3-dicarbonyl compound. mdpi.com However, strategies involving the in situ generation of 1,3-dicarbonyl compounds within an MCR have been developed to improve efficiency. beilstein-journals.org For example, the SmCl₃-catalyzed acylation of β-ketoesters can generate 1,3-diketones in situ, which then react with hydrazine to form 3,4,5-substituted pyrazoles in a three-component reaction. beilstein-journals.org

MCRs are particularly valuable for synthesizing fused this compound systems like pyrano[2,3-c]pyrazoles. rsc.orgeurekaselect.com A common four-component reaction for pyrano[2,3-c]pyrazoles involves the reaction of an aldehyde, malononitrile, a β-ketoester (such as ethyl acetoacetate), and hydrazine hydrate, typically in the presence of a catalyst. rsc.org This reaction proceeds through a sequence of steps including Knoevenagel condensation, Michael addition, and intramolecular cyclization. mdpi.comresearchgate.net

Several examples of MCRs for this compound synthesis have been reported:

| Reactants | Catalyst | Solvent | Conditions | Product Type | Yield (%) | Ref. |

| Aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Co₃O₄-SiO₂-NH₂ nanocomposites | Not specified | One-pot four-component | Pyrano[2,3-c]pyrazoles | Not specified | mdpi.com |

| Ethyl acetoacetate, Hydrazine hydrate, Malononitrile, Aldehydes | Potassium t-butoxide (KOtBu) | Methanol (B129727) | Microwave irradiation (< 5 min) | 4H-Pyrano[2,3-c]pyrazoles | Excellent | rsc.org |

| Aldehydes, β-ketoesters, Hydrazines | Yb(PFO)₃ (PFO: perfluorooctanoate) | Not specified | Three-component | Persubstituted pyrazoles | Not specified | beilstein-journals.org |

| Aldehyde, Malononitrile, 3-methyl-1-phenyl-2-pyrazolin-5-one | Acidic, alkaline, nanometals, ionic liquids | Alcoholic/aqueous | One-pot three-component | Pyranopyrazoles | Not specified | researchgate.net |

These examples highlight the versatility of MCRs in constructing diverse this compound frameworks under various reaction conditions.

Utilization of Eco-Friendly and Reusable Catalysts

The drive towards sustainable chemistry has led to the increased use of eco-friendly and reusable catalysts in this compound synthesis. These catalysts offer advantages such as reduced environmental impact, lower costs, and simplified separation and recycling procedures compared to traditional homogeneous catalysts. mdpi.comeurekaselect.com Heterogeneous catalysts, in particular, are favored due to their ease of recovery and reusability. mdpi.com

Various sustainable catalysts have been explored for the synthesis of pyrazoles and their derivatives, especially in MCRs for fused systems like pyranopyrazoles. mdpi.comnih.gov Examples of such catalysts include metal nanoparticles, metal oxides, and supported catalysts.

Notable examples of eco-friendly and reusable catalysts used in this compound synthesis include:

ZnO nanoparticles: Demonstrated high efficiency and recyclability in the four-component synthesis of pyranothis compound derivatives in water, serving as both the reaction medium and catalyst synthesis medium. nih.gov The catalyst could be recycled multiple times with minimal loss of activity. nih.gov

Co₃O₄-SiO₂-NH₂ nanocomposites: Used as a catalyst in a one-pot four-component reaction for the synthesis of pyranopyrazoles. mdpi.com

Fe₃O₄@SiO₂-EP-NH-HPA nanocatalyst: An aminated magnetic nanocatalyst loaded with H₃PW₁₂O₄₀, highly efficient for the four-component synthesis of pyrano[2,3-c]pyrazoles in water at room temperature. mdpi.comencyclopedia.pub This magnetic catalyst could be recycled up to seven times without significant loss of activity. mdpi.comencyclopedia.pub

Copper ferrite (B1171679) (CuFe₂O₄) nanocatalyst: Synthesized using a simple citric acid complex method and used in pyranothis compound synthesis, showing good yields and reusability. mdpi.comencyclopedia.pub

ZnS nanoparticles: Utilized in a one-pot three-component synthesis of spiro[indoline-3,4′-pyrano[2,3-c]this compound] derivatives in water under ultrasonic irradiation, and could be reused for several cycles. rsc.org

Aspergillus niger Lipase: A biocatalyst effectively catalyzing a four-component condensation for pyranopyrazoles in ethanol with excellent yields and reusability. mdpi.com

These studies highlight the growing interest in developing green and sustainable catalytic methods for the synthesis of this compound derivatives, contributing to more environmentally benign chemical processes. benthamdirect.com

Advanced Synthetic Strategies for Complex this compound Scaffolds

Beyond the basic this compound ring, the synthesis of complex this compound scaffolds, including functionalized and fused systems, requires advanced strategies. These strategies often involve specific cycloaddition reactions, targeted functionalization methods, and the construction of polycyclic structures incorporating the this compound core.

1,3-Dipolar Cycloaddition Reactions in this compound Formation

1,3-Dipolar cycloaddition reactions are powerful and widely used methods for constructing five-membered heterocycles, including pyrazoles. tandfonline.comresearchgate.net This strategy involves the reaction between a 1,3-dipole and a dipolarophile (typically an alkene or alkyne). For this compound synthesis, common 1,3-dipoles include diazo compounds and nitrilimines. researchgate.netfrontiersin.orgacs.org

The reaction of diazo compounds with alkynes is a classic example of a 1,3-dipolar cycloaddition leading to pyrazoles. researchgate.netfrontiersin.org While intermolecular cycloadditions of electron-poor diazocarbonyl compounds with alkynes can be challenging, the presence of Lewis acids or transition metals can facilitate these reactions by lowering the LUMO of the alkyne dipolarophile. frontiersin.org One-pot procedures where diazo compounds are generated in situ and then reacted with terminal alkynes have been developed, providing regioselective access to 3,5-disubstituted pyrazoles. researchgate.net

Nitrilimines, often generated in situ from hydrazonyl halides in the presence of a base, are another important class of 1,3-dipoles used in this compound synthesis via cycloaddition. acs.orgnih.gov Their reaction with appropriate dipolarophiles, such as alkenes or alkynes, can yield pyrazolines which can then be oxidized to the corresponding pyrazoles. mdpi.com For instance, the reaction of trifluoroacetonitrile (B1584977) imines (generated in situ) with enones proceeds via a (3+2)-cycloaddition to form pyrazolines, which can be subsequently aromatized to trifluoromethylated pyrazoles through oxidation. nih.gov

1,3-Dipolar cycloadditions have also been applied to the synthesis of more complex this compound-containing structures, such as spirobidihydropyrazoles, through double cycloaddition reactions. acs.org

Functionalization Strategies for this compound Rings

Regioselective functionalization of the pre-formed this compound ring is crucial for introducing specific substituents and tailoring the properties of this compound derivatives. Various strategies have been developed to achieve control over the position of substitution on the this compound core.

Trifluoromethylation, the introduction of a CF₃ group, is a significant functionalization strategy due to the impact of this group on the chemical and biological properties of molecules. Methods for synthesizing trifluoromethyl-substituted pyrazoles often involve using trifluoromethylated building blocks or introducing the CF₃ group onto the this compound ring. mdpi.com For example, the reaction of trifluoromethylated ynones with aryl (alkyl) hydrazines in the presence of a silver catalyst (AgOTf) provides a rapid and highly regioselective method for synthesizing 3-CF₃-pyrazoles. mdpi.com

Regioselective substitution can be influenced by reaction conditions and the nature of the substituents already present on the this compound ring. For instance, the regioselectivity of substitution on trifluoromethyl-substituted pyrazoles can be controlled. researchgate.net Strategies like direct deprotonation, halogen-lithium exchange, and directed metalation have been employed to achieve site-selective functionalization. researchgate.net For example, treatment of 5-tributylstannyl-4-trifluoromethylthis compound with LDA and iodomethane (B122720) leads to regioselective N-methylation. researchgate.net Similarly, lithiation of 4-bromo-1-methyl-5-(trifluoromethyl)this compound followed by reactions with electrophiles or catalytic reductive debromination allows for the introduction of substituents at the 5-position. researchgate.net

Another approach to regioselective functionalization involves the cyclization of hydrazones of CF₃-ynones induced by electrophilic halogenation, providing access to 4-halo-3-CF₃-pyrazoles with control over the halogen introduced at the 4-position. researchgate.net

Synthesis of Fused this compound Systems

Fused this compound systems, where the this compound ring is annulated with other heterocyclic or carbocyclic rings, represent an important class of compounds with diverse applications. The synthesis of these complex scaffolds often requires specific reaction sequences and strategies.

Several types of fused this compound systems have been synthesized, including pyrano[2,3-c]pyrazoles, pyrazolo[1,5-a]pyridines, indazoles, and pyrazolo[3,4-b]quinolones. rsc.orgresearchgate.netnih.govsemanticscholar.orgnih.goveurekaselect.com

Pyrano[2,3-c]pyrazoles: As mentioned earlier, MCRs are a prominent method for synthesizing these systems, typically involving aldehydes, malononitrile, β-ketoesters, and hydrazines. rsc.org Various catalysts, including eco-friendly and reusable ones, have been developed for this transformation. mdpi.comnih.gov

Pyrazolo[1,5-a]pyridines: The synthesis of pyrazolo[1,5-a]pyridines often involves the reaction of 2-aminopyridines with appropriate synthons that can form the this compound ring.

Indazoles: Indazoles are fused bicyclic systems containing a benzene (B151609) ring fused to a this compound ring. Their synthesis can be achieved through various methods, often involving the cyclization of ortho-substituted anilines or related precursors.

Pyrazolo[3,4-b]quinolones: These fused systems combine a this compound ring with a quinolone core. Synthetic routes to pyrazolo[3,4-b]quinolones often involve the reaction of this compound derivatives with precursors that can form the quinolone portion of the molecule.

Other fused systems involving the this compound core include chromone-fused pyrazoles, which can be prepared by tandem reactions of 3-formylchromones with this compound or pyrazolone (B3327878) derivatives. semanticscholar.org The reaction of chromanones with aminoarylpyrazoles has also been reported to yield fused benzopyrano[4,3-d]pyrazolo[1,5-a]pyrimidines. semanticscholar.org

The synthesis of fused this compound systems often leverages cyclocondensation reactions, intramolecular cyclizations, and multicomponent strategies to efficiently construct the complex ring structures.

Biological Activities and Medicinal Chemistry of Pyrazole Derivatives

Therapeutic Potential and Pharmacological Activities

Pyrazole derivatives have demonstrated significant pharmacological activities, particularly in the areas of anticancer and antimicrobial therapy.

Anticancer Activity of this compound Derivatives

This compound derivatives have been widely investigated for their potent anticancer properties, showing efficacy against various cancer cell lines and tumor types. nih.govexlibrisgroup.com.cnmdpi.com

The anticancer activity of this compound derivatives is mediated through diverse mechanisms, targeting key cellular processes involved in cancer development and progression. These mechanisms include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, disruption of microtubule dynamics, interference with signal transduction pathways, interaction with DNA, and inhibition of topoisomerase enzymes. nih.govexlibrisgroup.com.cntandfonline.comnoveltyjournals.commdpi.com Many this compound compounds can trigger apoptosis by regulating the expression of apoptosis-related proteins, such as members of the Bcl-2 family and caspases. mdpi.com Inhibition of cell proliferation is a common mechanism, often linked to interference with the cell cycle. noveltyjournals.com Certain this compound derivatives have been shown to inhibit enzymes involved in cancer cell metabolism, such as cyclooxygenase (COX) enzymes. mdpi.com

This compound derivatives exert their anticancer effects by targeting a variety of specific proteins and signaling pathways that are dysregulated in cancer. Prominent targets include various protein kinases (PKs), which play crucial roles in cellular signaling, growth, and survival. mdpi.commdpi.com this compound-based inhibitors have been developed to target receptor tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govmdpi.comnoveltyjournals.comresearchgate.net Other important kinase targets include Cyclin-Dependent Kinases (CDKs), which regulate the cell cycle, and PI3K/AKT and MAPK/ERK pathways, involved in cell growth and survival. nih.govnoveltyjournals.commdpi.com Inhibition of Janus kinases (JAK) and Bruton's tyrosine kinase (BTK) are also mechanisms employed by certain this compound derivatives. mdpi.commdpi.comnih.gov Additionally, some this compound compounds target Histone Deacetylases (HDACs), which are involved in epigenetic regulation and gene expression. nih.gov

The following table summarizes some targeted proteins and pathways:

| Target Protein/Pathway | Role in Cancer | This compound Derivative Examples (from search results) |

| Protein Kinases (General) | Key regulators of cellular signaling | Numerous this compound derivatives mdpi.commdpi.com |

| EGFR | Cell growth and survival | This compound derivatives nih.govresearchgate.net |

| CDK | Cell cycle regulation | This compound derivatives nih.govnoveltyjournals.com |

| HDAC | Epigenetic regulation | This compound derivatives nih.gov |

| PI3K/AKT | Cell growth and survival | This compound derivatives nih.govnoveltyjournals.com |

| VEGFR | Angiogenesis and tumor progression | This compound derivatives noveltyjournals.comresearchgate.net |

| mTOR | Cell growth and proliferation | This compound derivatives nih.gov |

| JAK1/JAK2 | Cytokine signaling, hematopoiesis | Ruxolitinib mdpi.comnih.govguidetopharmacology.org |

| BTK | B-cell development and signaling | Zanubrutinib nih.gov |

| ALK | Receptor tyrosine kinase | Crizotinib, Entrectinib nih.govnih.govnih.gov |

| ROS1 | Receptor tyrosine kinase | Crizotinib, Entrectinib nih.govnih.govnih.gov |

| TRK (TRKA, TRKB, TRKC) | Neurotrophic receptor tyrosine kinases | Entrectinib nih.gov |

| BRAF | MAPK signaling pathway | Encorafenib nih.gov |

| RET | Receptor tyrosine kinase | Pralsetinib, Selpercatinib nih.gov |

| KIT | Receptor tyrosine kinase | Avapritinib nih.gov |

| Bcr-Abl | Tyrosine kinase (CML) | Asciminib nih.gov |

| Aurora kinases | Mitosis regulation | This compound derivatives tandfonline.commdpi.com |

The this compound scaffold is present in several FDA-approved drugs used for cancer treatment, highlighting its significance in medicinal chemistry. These drugs often function as kinase inhibitors. Examples include Crizotinib, Ruxolitinib, Entrectinib, Encorafenib, Avapritinib, Asciminib, Erdafitinib, Pralsetinib, Pirtobrutinib, and Zanubrutinib. mdpi.commdpi.commdpi.comnih.govnih.govnih.govnih.govresearchgate.nettandfonline.com Celecoxib (B62257), primarily known as an anti-inflammatory drug, is also a this compound derivative that has been investigated for its potential anticancer effects, particularly through COX-2 inhibition which is implicated in tumor growth. nih.govmdpi.comnih.govresearchgate.net

The following table lists some FDA-approved drugs containing a this compound scaffold used in cancer therapy:

| Drug Name | Key Target(s) | Indication (Cancer-Related) |

| Crizotinib | ALK, ROS1, MET | Non-small cell lung cancer (NSCLC), Anaplastic large cell lymphoma (ALCL) nih.gov |

| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia vera, Graft-versus-host disease (also non-neoplastic uses) mdpi.comnih.govguidetopharmacology.org |

| Entrectinib | TRKA, TRKB, TRKC, ROS1, ALK | Solid tumors with NTRK gene fusion, ROS1-positive NSCLC nih.gov |

| Encorafenib | BRAF | Melanoma (in combination with binimetinib), Colorectal cancer (in combination with cetuximab) mdpi.com |

| Avapritinib | KIT, PDGFRA | Advanced systemic mastocytosis, Gastrointestinal stromal tumor (GIST) mdpi.comnih.gov |

| Asciminib | BCR-ABL1 | Philadelphia-positive chronic myeloid leukemia (CML) mdpi.comnih.gov |

| Erdafitinib | FGFR | Metastatic urothelial carcinoma mdpi.comnih.gov |

| Pralsetinib | RET | NSCLC, Medullary thyroid cancer, other thyroid cancers with RET gene alterations nih.gov |

| Pirtobrutinib | BTK | Mantle cell lymphoma (MCL) mdpi.com |

| Zanubrutinib | BTK | B-cell malignancies nih.gov |

| Celecoxib | COX-2 (primarily); studied for anticancer effects | Familial adenomatous polyposis (to reduce polyps); potential in various cancers through COX-2 inhibition mdpi.comnih.govresearchgate.net |

Targeting Specific Proteins and Pathways (e.g., Tyrosine Kinase Inhibitors, Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase (CDK), Histone Deacetylase (HDAC), PI3K/AKT, Vascular Endothelial Growth Factor Receptor (VEGFR), mTOR)

Antimicrobial Activity of this compound Derivatives

This compound derivatives also exhibit promising antimicrobial activities, particularly against various bacterial strains, including those that have developed resistance to conventional antibiotics. mdpi.comtandfonline.comnih.govnih.gov

This compound derivatives have demonstrated antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Studies have reported their efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA), Escherichia coli, Staphylococcus aureus, Enterococcus faecalis (including vancomycin-resistant strains), and Acinetobacter baumannii. mdpi.comnih.govnih.govtandfonline.comnih.govmdpi.comresearchgate.netdigitellinc.cominnovareacademics.in Some this compound compounds have shown potent inhibitory activity against these pathogens, with minimum inhibitory concentration (MIC) values in the low micromolar or microgram per milliliter range. nih.govnih.govresearchgate.netdigitellinc.com

Mechanisms of antibacterial action of this compound derivatives can involve the disruption of the bacterial cell wall or membrane, inhibition of essential enzymes like DNA gyrase, or interference with other metabolic pathways. nih.govnih.govresearchgate.netinnovareacademics.in Some this compound derivatives have also shown the ability to inhibit biofilm formation or disrupt preformed biofilms, which are a significant factor in antibiotic resistance. nih.govnih.govtandfonline.comresearchgate.net Furthermore, certain this compound derivatives have demonstrated synergistic effects when combined with existing antibiotics, suggesting their potential to help overcome resistance mechanisms. digitellinc.com

The following table provides examples of bacterial strains targeted by this compound derivatives:

| Bacterial Strain | Gram Stain | Clinical Significance | This compound Derivative Activity Reported Against |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | Positive | Common cause of difficult-to-treat infections | Potent inhibition, including biofilms nih.govnih.govtandfonline.comresearchgate.netdigitellinc.com |

| Escherichia coli | Negative | Common cause of various infections, including UTIs | Inhibition reported nih.govinnovareacademics.in |

| Staphylococcus aureus | Positive | Can cause a range of infections | Potent inhibition, including biofilms nih.govnih.govtandfonline.comresearchgate.netinnovareacademics.in |

| Enterococcus faecalis | Positive | Can cause nosocomial infections, often antibiotic-resistant | Potent inhibition, including biofilms nih.govnih.govtandfonline.comnih.govinnovareacademics.in |

| Acinetobacter baumannii | Negative | Opportunistic pathogen, often multidrug-resistant | Potent inhibition, including biofilms nih.govnih.govtandfonline.comresearchgate.netinnovareacademics.in |

Antifungal Activity (e.g., against Candida albicans)

This compound derivatives have demonstrated promising antifungal activity against various fungal species, including Candida albicans. Several studies have synthesized and evaluated novel this compound compounds for their efficacy against fungal infections. For instance, some pyrazoline derivatives with dichloro and p-nitro phenyl rings at the 5-position have shown potent activity against C. albicans, with minimum inhibitory concentration (MIC) values lower than that of the standard drug ketoconazole. ijrar.org Other pyrazoline derivatives with chlorophenyl substituents also exhibited significant antifungal activity against C. albicans and Aspergillus niger. ijrar.org Research has also indicated that pyrazoleacetamide derivatives with -CH3, CH3O-, and -CN groups possess antifungal activity against tested fungi, including C. albicans and Aspergillus niger, with MIC values reported at 50 μg/ml for certain compounds. researchgate.net Additionally, some this compound derivatives associated with this compound-3,4-dicarboxylic acid and this compound-3-carboxylic acid have shown stronger inhibition of Candida species, including C. albicans, Candida glabrata, Candida parapsilosis, and Candida tropicalis. nih.gov A specific compound, 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide, demonstrated a favorable effect against C. albicans and Candida tropicalis, with a minimum inhibitory concentration against C. albicans of 62.5 μg/ml. nih.gov

Table 1: Examples of this compound Derivatives with Antifungal Activity

| Compound Type | Target Fungi | Key Substituents/Features | Reported Activity (e.g., MIC) | Source |

| Pyrazoline derivatives | Candida albicans, Aspergillus niger | Dichloro, p-nitro phenyl, Chlorophenyl | Potent activity (MIC values reported) | ijrar.org |

| Pyrazoleacetamide derivatives | Candida albicans, Aspergillus niger | -CH3, CH3O-, -CN groups | MIC = 50 μg/ml (for certain compounds) | researchgate.net |

| This compound derivatives | Candida species (incl. C. albicans) | Associated with this compound-3,4-dicarboxylic acid and this compound-3-carboxylic acid | Stronger inhibition | nih.gov |

| 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide | Candida albicans, Candida tropicalis | - | MIC = 62.5 μg/ml (C. albicans) | nih.gov |

Antiviral Activity (e.g., against HIV)

This compound-containing compounds have garnered attention for their antiviral properties, including activity against Human Immunodeficiency Virus (HIV). researchgate.netmdpi.comnih.gov The this compound moiety has been incorporated into various derivatives that exhibit potent anti-HIV activity. researchgate.netnih.gov For example, certain mono-, di-, tri-, tetra-substituted, and fused this compound derivatives have shown potent anti-HIV activity. researchgate.net Specific examples of this compound derivatives reported to have potent anti-HIV activity include 1-(4-Benzoylpiperazin-1-yl)-2-(4-fluoro-7-(1H-pyrazol-3-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione and 3-(3-(2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl)-4-fluoro-1H-pyrrolo[2,3-c]pyridin-7-yl)-1H-pyrazole-5-carboxamide. researchgate.net A 3,4-dichloro derivative of a benzylthis compound analog also exhibited significant anti-HIV action with an EC50 value of 0.047 μM. mdpi.com Pyrrolo this compound hybrids have also been investigated, with one compound showing potent anti-HIV type-1 activity with an EC50 of 3.98 μM and a high therapeutic index. mdpi.com Pyrazolecarbothioamide derivatives have also been explored as dual inhibitors of HIV-1 reverse transcriptase-associated RNase H and RDDP functions, with one compound inhibiting HIV-1 replication in cell-based assays with an EC50 value of 25 μM. oup.com The low cytotoxicity of this compound derivatives in human cells makes them attractive candidates for the development of antiretrovirals. researchgate.netrsc.org

Table 2: Examples of this compound Derivatives with Antiviral Activity Against HIV

| Compound Type | Reported Activity (e.g., EC50) | Notes | Source |

| 1-(4-Benzoylpiperazin-1-yl)-2-(4-fluoro-7-(1H-pyrazol-3-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione | Potent anti-HIV activity | Example of a potent this compound derivative | researchgate.net |

| 3-(3-(2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl)-4-fluoro-1H-pyrrolo[2,3-c]pyridin-7-yl)-1H-pyrazole-5-carboxamide | Potent anti-HIV activity | Example of a potent this compound derivative | researchgate.net |

| 3,4-dichloro derivative of a benzylthis compound analog | EC50 = 0.047 μM | Showed significant anti-HIV action | mdpi.com |

| Pyrrolo this compound hybrid (Compound 32) | EC50 = 3.98 μM | Potent anti-HIV type-1 activity with high therapeutic index | mdpi.com |

| Pyrazolecarbothioamide derivative A15 | EC50 = 25 μM | Inhibited HIV-1 replication, dual inhibitor of RT-associated functions | oup.com |

Antimycobacterial Activity (e.g., against Mycobacterium tuberculosis)

This compound derivatives have shown promising activity against Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis. researchgate.netchemmethod.cominnovareacademics.in The urgent need for novel anti-TB agents, especially against drug-resistant strains, has driven research into this compound-containing compounds. researchgate.netchemmethod.com Some this compound derivatives have demonstrated promising potency and may act via novel mechanisms of action. researchgate.net For instance, this compound derivatives have shown activity against Mycobacterium tuberculosis by inhibiting cell wall synthesis. researchgate.net A series of (E)-4-((4-substitutedphenyl)diazenyl)-1H-pyrazole-3,5-diamine derivatives were synthesized and evaluated for in vitro anti-tubercular activity against MTB H37Rv strains, with some compounds showing excellent activity. chemmethod.com Molecular docking studies have been performed to investigate the interaction of this compound derivatives with antituberculosis targets like Mtb Pks13 Thioesterase domain. chemmethod.com Another study explored imidazole (B134444) and triazole diarylthis compound derivatives as inhibitors of Mycobacterium tuberculosis CYP121A1, an enzyme essential for bacterial cell wall synthesis. rsc.org These compounds displayed antimycobacterial activity against MTB H37Rv. rsc.org Pyrazoline-clubbed this compound derivatives have also been reported as antimicrobial agents, with some showing potency against P. aeruginosa and moderate inhibition of S. aureus. nih.gov

Table 3: Examples of this compound Derivatives with Antimycobacterial Activity

| Compound Type | Target | Reported Activity (e.g., against H37Rv) | Source |

| This compound derivatives | Mycobacterium tuberculosis | Inhibiting cell wall synthesis | researchgate.net |

| (E)-4-((4-substitutedphenyl)diazenyl)-1H-pyrazole-3,5-diamine derivatives | Mycobacterium tuberculosis H37Rv | Excellent activity (for some compounds) | chemmethod.com |

| Imidazole and triazole diarylthis compound derivatives | Mycobacterium tuberculosis H37Rv, CYP121A1 | Antimycobacterial activity, enzyme inhibition | rsc.org |

| Pyrazoline-clubbed this compound derivatives | P. aeruginosa, S. aureus | Potency against P. aeruginosa, moderate inhibition of S. aureus | nih.gov |

Mechanisms of Antimicrobial Action (e.g., Bacterial Cell Wall Disruption, Protein Synthesis Inhibition, MgrA Regulation)

The antimicrobial mechanisms of action for this compound derivatives are varied and can involve targeting essential bacterial processes. Some this compound derivatives exert their antibacterial effects by disrupting the bacterial cell wall. nih.gov This aligns with the general mechanisms of some antibacterial drugs that target cell wall synthesis, making bacteria susceptible to osmotic lysis. openstax.orgmcgill.ca Another potential mechanism involves the inhibition of protein synthesis. nih.gov Antibacterial agents can block protein synthesis at various stages, including initiation, binding of tRNA, and elongation. openstax.orgmcgill.canih.gov While the search results mention these general mechanisms for antibacterial agents, specific details on how this compound derivatives directly impact MgrA regulation were not prominently found within the provided snippets. However, some this compound derivatives have been investigated for targeting DNA gyrase, an enzyme essential for bacterial DNA replication and repair. mdpi.com In silico studies have predicted this compound compounds as S. aureus DNA gyrase inhibitors, and some synthesized derivatives showed moderate antibacterial activity with MIC values as low as 12.5 μg/ml. nih.gov This suggests that interference with nucleic acid synthesis is another possible mechanism.

Anti-Inflammatory Activity of this compound Derivatives (e.g., COX-2 inhibition)

This compound derivatives are well-known for their potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. mdpi.comilkogretim-online.orgtandfonline.comijpsjournal.comnih.govnih.govmdpi.com COX-2 plays a crucial role in inflammation and pain pathways. ilkogretim-online.orgijpsjournal.com Several commercially available anti-inflammatory drugs, such as celecoxib, lonazolac, and phenylbutazone, contain a this compound scaffold. ilkogretim-online.orgnih.gov Numerous this compound derivatives have been synthesized and evaluated for their COX-1 and COX-2 inhibitory activity. tandfonline.comnih.gov Many of these compounds show selective inhibition of COX-2 over COX-1, which is desirable to reduce gastrointestinal side effects associated with non-selective NSAIDs. tandfonline.comijpsjournal.com For example, some this compound derivatives have exhibited significant COX-2 inhibitory activity with low IC50 values and high selectivity indices. mdpi.comtandfonline.comnih.gov Studies have reported compounds with COX-2 IC50 values in the nanomolar to low micromolar range, demonstrating superior or comparable potency to celecoxib. mdpi.comtandfonline.comnih.gov Besides COX inhibition, some this compound analogs also target 5-lipoxygenase (5-LOX), another enzyme involved in the inflammatory cascade, or inhibit NF-κB, a key transcription factor regulating inflammatory responses. mdpi.comijpsjournal.com

Table 4: Examples of this compound Derivatives with Anti-Inflammatory Activity

| Compound Type | Target(s) | Reported Activity (e.g., COX-2 IC50, Edema Inhibition) | Source |

| Multi-substituted benzo-indole this compound derivatives | - | Moderate to high edema inhibition (78.9–96%) | mdpi.com |

| Pyrazolopyrimidine hybrids | - | Excellent anti-inflammatory activity (in vivo) | mdpi.com |

| This compound sulfonamide derivatives | COX-2, 5-LOX | Potent analgesic and anti-inflammatory activity, COX-2 IC50 = 0.01 μM | mdpi.com |

| Thiazolidindione and thiazolidinone with this compound core | COX-1, COX-2 | High anti-inflammatory activities, COX-2 IC50 = 0.88 μM (for 129b) | mdpi.com |

| This compound derivatives based on SC-558 and celecoxib skeletons | COX-2 | Excellent COX-2 inhibitory activity (IC50 = 0.26 μmol/L for compound 9) | nih.gov |

| This compound derivatives with acylamino linker | COX-2 | COX-2 inhibition (IC50 = 1.76 μmol/L for compound 16), 81% edema inhibition | nih.gov |

| This compound derivative (Compound 1) | COX-2 | Excellent selective inhibition of COX-2 (IC50 = 0.31 μmol/L), ED50 = 74.3 mg/kg | nih.gov |

| Pyrimidinyl substituted this compound derivatives | COX-2 | Good in vivo anti-inflammatory activity (up to 89.5%) | nih.gov |

| This compound-thiazole hybrid | COX-2, 5-LOX | Dual inhibition (IC50 = 0.03 μM/0.12 μM), reduced edema by 75% | ijpsjournal.com |

| Pyrazolo-pyrimidine | COX-2 | IC50 = 0.015 μM | ijpsjournal.com |

Antidiabetic Activity of this compound Derivatives

This compound derivatives have also been investigated for their potential antidiabetic activity. researchgate.netmdpi.comresearchgate.netglobalresearchonline.netijnrd.orgaip.orgresearchgate.net Research indicates that this compound-containing compounds can influence various targets involved in glucose metabolism. researchgate.net They have been found to act as enzyme activators or inhibitors in diabetic conditions. researchgate.net Examples include their role as activators of glucokinase and inhibitors of enzymes such as sodium glucose co-transporter-1 (SGLT-1), sodium-glucose co-transporter-2 (SGLT-2), dipeptidyl peptidase-4 (DPP-4), and glycogen (B147801) synthase kinase-3beta (GSK-3beta). researchgate.net Some this compound derivatives can also act as competitive antagonists at the cannabinoid-1 receptor or agonists at peroxisome proliferator-activated receptor-alpha and gamma. researchgate.net Studies have reported the synthesis and evaluation of this compound derivatives for their in vivo anti-hyperglycaemic activity, with some compounds demonstrating significant blood glucose-lowering effects. ijnrd.org Novel thiosemicarbazones containing a this compound moiety have been prepared and recognized as a promising approach to develop safe and potent antidiabetic agents for type 2 diabetes management through DPP-4 inhibition. researchgate.net The presence of the this compound scaffold in existing antidiabetic drugs like Teneligliptin further highlights its potential in this area. researchgate.net

Table 5: Potential Molecular Targets of this compound Derivatives in Antidiabetic Activity

| Target | Activity Modulated by this compound Derivatives | Source |

| Glucokinase | Activation | researchgate.net |

| Sodium glucose co-transporter-1 (SGLT-1) | Inhibition | researchgate.net |

| Sodium-glucose co-transporter-2 (SGLT-2) | Inhibition | researchgate.net |

| Dipeptidyl peptidase-4 (DPP-4) | Inhibition | researchgate.net |

| Glycogen synthase kinase-3beta (GSK-3beta) | Inhibition | researchgate.net |

| Cannabinoid-1 receptor | Competitive antagonism | researchgate.net |

| Peroxisome proliferator-activated receptor-alpha and gamma | Agonism | researchgate.net |

Neuroprotective and Antidepressant Activities of this compound Derivatives

This compound derivatives have also shown potential in the treatment of neurological disorders, exhibiting neuroprotective and antidepressant activities. ijrar.orgresearchgate.netresearchgate.netglobalresearchonline.netnih.govnih.govfrontiersin.orgresearchgate.netresearchgate.net The this compound scaffold has attracted attention for developing novel entities as neuroprotective agents. nih.govresearchgate.net Some this compound derivatives have demonstrated neuroprotective effects, potentially beneficial for neurodegenerative diseases like Alzheimer's and Parkinson's. ilkogretim-online.org Proposed mechanisms include the inhibition of acetylcholinesterase and modulation of neurotransmitter levels. ilkogretim-online.org A this compound derivative of curcumin, CNB-001, was found to have broad neuroprotective activity and could promote Aβ clearance and improve memory in Alzheimer's animal models. mdpi.com

In the context of antidepressant activity, pyrazoline derivatives, which are dihydro derivatives of this compound, have been reported as potential antidepressant agents. nih.govresearchgate.net Many studies indicate that pyrazoline-based moieties can act as monoamine oxidase inhibitors (MAOIs), particularly showing selectivity for MAO-A. nih.govfrontiersin.org Inhibition of MAO-A can lead to increased levels of neurotransmitters like serotonin (B10506) and norepinephrine (B1679862) in the brain, which is a common strategy for antidepressant drugs. nih.gov Novel this compound carbaldehyde derivatives have been investigated as potential antidepressants, designed as selective serotonin reuptake inhibitors (SSRIs). orientjchem.org In silico studies, including molecular docking at the active site of the human serotonin transporter protein, have suggested that these derivatives exhibit promising antidepressant properties. orientjchem.org Certain pyrazoline compounds with a dithiocarbamate (B8719985) moiety have also shown significant antidepressant-like effects in animal models. researchgate.net

Table 6: Neuroprotective and Antidepressant Activities of this compound Derivatives

| Activity | Compound Type/Target | Notes | Source |

| Neuroprotective | This compound derivatives | Potential for neurodegenerative diseases (Alzheimer's, Parkinson's), Acetylcholinesterase inhibition, neurotransmitter modulation | ilkogretim-online.org |

| Neuroprotective | CNB-001 (this compound derivative of curcumin) | Broad neuroprotective activity, promotes Aβ clearance, improves memory | mdpi.com |

| Antidepressant | Pyrazoline derivatives (MAO-A inhibitors) | Potential antidepressant agents, selectivity for MAO-A | nih.govfrontiersin.org |

| Antidepressant | Novel this compound carbaldehyde derivatives (SSRI design) | Potential antidepressant properties suggested by in silico studies | orientjchem.org |

| Antidepressant | Pyrazoline compounds with dithiocarbamate moiety | Significant antidepressant-like effects in animal models | researchgate.net |

Antioxidant Activity of this compound Derivatives

This compound derivatives have demonstrated notable antioxidant activity, which is crucial in combating oxidative stress implicated in various diseases. researchgate.netresearchgate.netnih.gov Studies have shown that these compounds can act as free radical scavengers, inhibiting oxidative stressors and protecting cellular components from damage. nih.govarakmu.ac.ir The mechanism of action often involves the ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. nih.gov Some this compound derivatives have shown significant radical scavenging activity in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydrogen peroxide scavenging assays. wisdomlib.orgnih.govarakmu.ac.ir For instance, certain this compound derivatives have exhibited antioxidant properties comparable to or even greater than standard antioxidants like ascorbic acid. wisdomlib.orgnih.govarakmu.ac.ir Research indicates that specific substitutions on the this compound ring can influence their antioxidant potential. wisdomlib.org Compounds containing phenolic groups or those bearing sulfur and nitrogen atoms within fused ring systems have displayed high antioxidant activity. nanobioletters.com The hydrogen attached to the nitrogen of the pyrrole (B145914) ring in 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives has been suggested to play a role in the stability of the DPPH free radical, contributing to their antioxidant effects. frontiersin.org

Several studies have highlighted specific this compound derivatives with potent antioxidant effects. For example, pyrano-[2,3-c]-pyrazoles derivatives have shown significant antioxidant activities, particularly those with a methyl group at the para positions. arakmu.ac.irarakmu.ac.ir In one study, a pyrazoline derivative demonstrated the highest AChE inhibitory effect and also possessed antioxidant properties, suggesting potential as a multitarget therapy for conditions like Alzheimer's disease. researchgate.net

Table 1: Examples of this compound Derivatives with Antioxidant Activity

| Compound Class | Key Structural Features | Observed Activity / Mechanism | Reference |

| Pyrano-[2,3-c]-pyrazoles | Methyl group at para positions | Potent antioxidant activity, especially derivatives 5a and 5b. arakmu.ac.irarakmu.ac.ir | arakmu.ac.irarakmu.ac.ir |

| 2,3-dihydro-1H-pyrazole-4-carbonitrile | Hydrogen on pyrrole ring nitrogen | DPPH radical scavenging, activity not strongly dependent on aldehyde derivatives. frontiersin.org | frontiersin.org |

| This compound derivatives | Phenolic group, S and N atoms in fused rings | High antioxidant activity. nanobioletters.com | nanobioletters.com |

| Certain pyrazoline derivatives | - | Significant antioxidant activity, potential for multitarget therapy. researchgate.net | researchgate.net |

| Thienyl-pyrazoles | - | Excellent DPPH and hydroxyl radical scavenging activities, comparable to controls. nih.gov | nih.gov |

| This compound derivatives 4a, 4f, 4g | - | Inhibit superoxide (B77818) anion production, lipid peroxidation, NADPH oxidase activity. mdpi.comnih.gov | mdpi.comnih.gov |

Analgesic and Antipyretic Activities of this compound Derivatives

This compound derivatives are known for their analgesic (pain-relieving) and antipyretic (fever-reducing) properties, and some have found clinical application as analgesic agents. ijpsr.comarkat-usa.org Research into novel this compound compounds has focused on evaluating their potency in animal models. ijpsr.comarkat-usa.orgresearchgate.net

Studies on quinazolinone-clubbed this compound derivatives have shown significant analgesic potential. ijpsr.com For example, compounds like 7a1 exhibited high percentage analgesic activity in comparison to standard drugs. ijpsr.com Other synthesized this compound derivatives have also demonstrated moderate to significant analgesic and anti-inflammatory activities in in vivo studies, with some compounds showing efficacy comparable to standard drugs like Pentazocine and Indomethacin. arkat-usa.org

The anti-inflammatory activity, often linked to analgesic and antipyretic effects, has been observed in various this compound derivatives. nih.govarkat-usa.orgresearchgate.net Novel pyrazoles containing benzofuran (B130515) and trifluoromethyl moieties have been synthesized and evaluated for both anti-inflammatory and analgesic activities. researchgate.net Some of these derivatives, particularly pyrazoline derivatives, have shown significant activity in models of inflammation and nociception. nih.govresearchgate.net Specific substitutions, such as methoxyl and chloro groups at the 4-position in the styryl ring of this compound, have been associated with improved anti-inflammatory activity. arkat-usa.org

Enzyme Inhibition Profiles of this compound Derivatives (e.g., Phosphodiesterase-5, Acetylcholinesterase)

This compound derivatives are recognized for their ability to inhibit various enzymes, making them valuable in the development of enzyme-targeted therapies. globalresearchonline.net Two notable examples include their activity against Phosphodiesterase-5 (PDE5) and Acetylcholinesterase (AChE).

While the provided search results did not yield specific detailed research findings on this compound derivatives as PDE5 inhibitors, the this compound scaffold is present in drugs like sildenafil (B151), which is a known PDE5 inhibitor. nih.gov This suggests the importance of the this compound core in interacting with this enzyme target.

This compound derivatives have been extensively studied for their Acetylcholinesterase (AChE) inhibitory activity, which is relevant for conditions like Alzheimer's disease where increasing acetylcholine (B1216132) levels is a therapeutic strategy. researchgate.netjrespharm.comdergipark.org.trnih.gov Novel series of pyrazoline-based compounds have been synthesized and evaluated for their AChE inhibitory potencies. jrespharm.com Some pyrazoline derivatives have shown potent AChE inhibition, in some cases exceeding the activity of reference compounds like Tacrine. jrespharm.com For instance, one pyrazoline derivative exhibited a Ki value of 0.13±0.004 μM, demonstrating high potency. jrespharm.com

Structure-activity relationship studies have been conducted to understand how modifications to the this compound structure influence AChE inhibition. nih.gov A series of 3-aryl-1-phenyl-1H-pyrazole derivatives were assayed, and many demonstrated good AChE inhibitory activities in the nanomolar or low micromolar range. nih.gov Chloro derivatives were found to be more effective AChE inhibitors compared to fluoro derivatives in this series. nih.gov Molecular modeling studies have been employed to examine the potential binding orientations and interactions of these compounds within the active sites of AChE. nih.gov this compound derivatives bearing phenylacetamide have also shown moderate and selective AChE inhibitory activity. dergipark.org.tr Among these, this compound derivatives with a chloride substituent exhibited better AChE inhibition than their 1,2,4-triazole (B32235) analogues. dergipark.org.tr

Table 2: Examples of Enzyme Inhibition by this compound Derivatives

| Enzyme Target | This compound Derivative Examples | Key Findings / Potency | Reference |

| Acetylcholinesterase (AChE) | Novel pyrazoline derivatives (e.g., Compound 1) | Potent inhibition, Ki = 0.13±0.004 μM for Compound 1, more potent than Tacrine. jrespharm.com | jrespharm.com |

| Acetylcholinesterase (AChE) | 3-aryl-1-phenyl-1H-pyrazole derivatives (e.g., Compound 3e, 3j) | Good inhibition in nanomolar/low micromolar range, Compound 3e and 3j were highly effective. nih.gov | nih.gov |

| Acetylcholinesterase (AChE) | Phenylacetamide derivatives bearing this compound (e.g., Compound 3, 4) | Moderate and selective inhibition, Compound 3 and 4 showed notable activity (IC50 values 8.97 μM and 8.32 μM). dergipark.org.tr | dergipark.org.tr |

| Phosphodiesterase-5 (PDE5) | This compound scaffold is present in known inhibitors (e.g., Sildenafil). | Implies importance of the this compound core for activity. nih.gov | nih.gov |

| Various Kinases | This compound scaffold is a key component in many kinase inhibitors (e.g., Avapritinib, Crizotinib). | Crucial role in inhibiting various protein kinases like Akt, Aurora kinases, MAPK, etc., important in cancer therapy. rsc.orgmdpi.comnih.gov | rsc.orgmdpi.comnih.gov |

| Trypanosoma cruzi cysteine protease | 1-aryl-1H-pyrazole-imidazoline derivatives (e.g., Compounds 3g, 3j, 3m) | Promising candidates with IC50 values in the low micromolar range against intracellular amastigotes. nih.gov | nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Understanding the Structure-Activity Relationship (SAR) of this compound derivatives is fundamental for the rational design of compounds with enhanced biological activities and selectivity. researchgate.netresearchgate.net SAR studies involve correlating the chemical structure of this compound derivatives with their observed biological effects to identify key structural features responsible for activity. researchgate.net

The this compound ring offers multiple positions for substitution, including the carbon atoms at positions 3, 4, and 5, as well as the nitrogen atoms at positions 1 and 2. researchgate.net These positions can accommodate a wide variety of functional groups, such as alkyl, aryl, hydroxyl, amino, nitro, and halogen groups, allowing for fine-tuning of physicochemical and pharmacokinetic properties. researchgate.net

Influence of Substituents on Biological Activity and Selectivity

The nature and position of substituents on the this compound ring significantly impact the biological activity and selectivity of the derivatives. researchgate.netrroij.comnih.govmdpi.com

Substitution at Carbon Positions:

Position 4 (C4) and Position 5 (C5): These positions are often substituted with electron-donating or electron-withdrawing groups, which modulate the electronic characteristics of the this compound ring. researchgate.net Substituents like chloro, bromo, and nitro groups are frequently observed. researchgate.net A methyl group at C4 has been shown to notably increase binding affinity to CYP2E1. nih.gov The presence of methoxyl and chloro substituents at the 4-position in the styryl ring of this compound derivatives has been linked to improved anti-inflammatory activity. arkat-usa.org

Substitution at Nitrogen Positions:

Position 1 (N1) and Position 2 (N2): Nitrogen atoms can be substituted, typically with alkyl or aryl groups. researchgate.net N1-substituted pyrazoles are often more stable and exhibit different biological properties. researchgate.net N-substitution in pyrazoline derivatives has been shown to play a crucial role in determining biological activity, including antimicrobial, anti-inflammatory, and anticancer effects. tandfonline.com

SAR studies have revealed specific substituent effects for various activities. For example, in antibacterial this compound derivatives, the presence of electron-attracting groups like a nitro group or those with a +π electron effect can increase activity, while electron-donating groups like a methyl group can decrease it. hilarispublisher.com For anti-inflammatory activity, an electron-withdrawing group in the para position of an A-ring substituent increased immunosuppressive action. encyclopedia.pub In the context of AChE inhibition, chloro derivatives were more effective than fluoro derivatives in one study. nih.gov For anti-biofilm agents based on 4-arylazo-3,5-diamino-1H-pyrazoles, the position of a fluorine substituent on the phenyl ring significantly impacted activity, with an ortho substitution showing the highest activity. nih.gov

Table 3: Influence of Substituents on this compound Activity (Examples)

| Position(s) Substituted | Substituent Type | Observed Effect on Activity / Target | Reference |

| C3 | Methyl | Improved binding affinity to CYP2E1. nih.gov | nih.gov |

| C3 | Phenyl | No increase in CYP2E1 affinity, potential steric clashes. nih.gov | nih.gov |

| C4 | Methyl | Notably increased binding affinity to CYP2E1. nih.gov | nih.gov |

| C4 (Styryl ring) | Methoxyl, Chloro | Improved anti-inflammatory activity. arkat-usa.org | arkat-usa.org |

| N1 | Various (e.g., alkyl, aryl, thiocarbamoyl, acetyl) | Influences stability and diverse biological activities (antimicrobial, anti-inflammatory, anticancer). researchgate.nettandfonline.com | researchgate.nettandfonline.com |

| Phenyl ring (A-ring) | Electron-withdrawing (para) | Increased immunosuppressive action. encyclopedia.pub | encyclopedia.pub |

| Phenyl ring | Chloro vs. Fluoro | Chloro more effective for AChE inhibition in one series. nih.gov | nih.gov |

| Phenyl ring (ortho) | Fluorine | Highest anti-biofilm activity in 4-arylazo-3,5-diamino-1H-pyrazoles. nih.gov | nih.gov |

| Various | Electron-attracting (e.g., nitro) | Increased antibacterial activity. hilarispublisher.com | hilarispublisher.com |

| Various | Electron-donating (e.g., methyl) | Decreased antibacterial activity. hilarispublisher.com | hilarispublisher.com |

Pharmacophore Mapping of this compound Scaffolds

Pharmacophore mapping studies are utilized in medicinal chemistry to identify the essential steric and electronic features of a molecule required for optimal interaction with a specific biological target. researchgate.netconnectjournals.com For this compound scaffolds, pharmacophore mapping helps in understanding the critical elements necessary for their diverse biological activities. researchgate.netconnectjournals.com